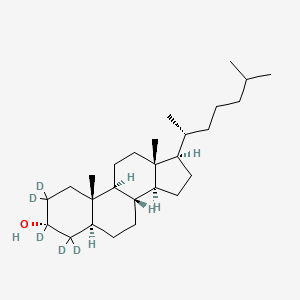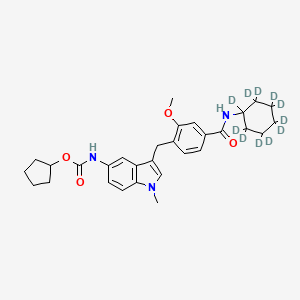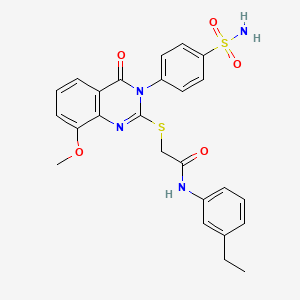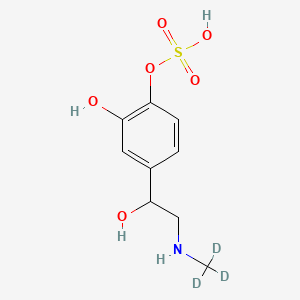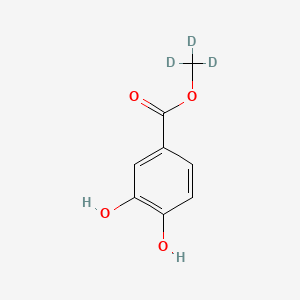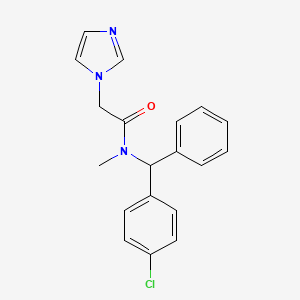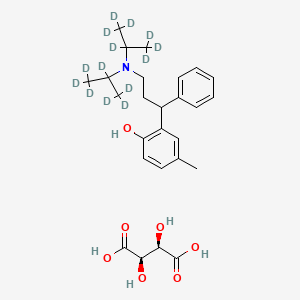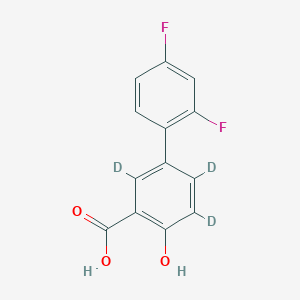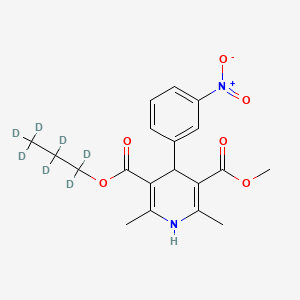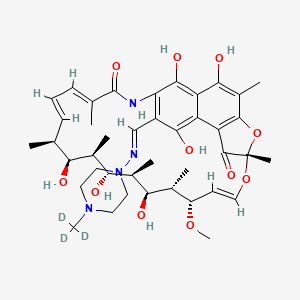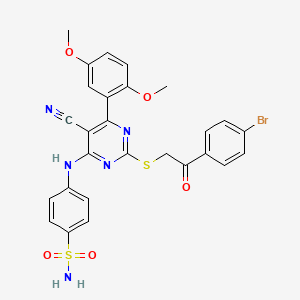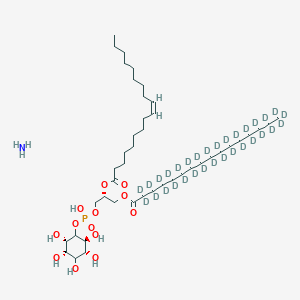
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) is a deuterium-labeled phosphoinositide. This compound is a derivative of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol (ammonium), where hydrogen atoms are replaced with deuterium. It is primarily used in scientific research for tracing and quantification purposes due to its stable isotope labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) involves the incorporation of deuterium into the phosphoinositide structure. This is typically achieved through deuterium exchange reactions or by using deuterated precursors during the synthesis of the phosphoinositide .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic enrichment required for research applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the fatty acid chains or the inositol ring.
Reduction: Typically involves the reduction of double bonds in the fatty acid chains.
Substitution: Involves the replacement of functional groups on the inositol ring or the fatty acid chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield saturated fatty acid chains .
Aplicaciones Científicas De Investigación
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) is widely used in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study lipid metabolism and signaling pathways.
Biology: Helps in understanding the role of phosphoinositides in cellular processes such as membrane trafficking and signal transduction.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting phosphoinositide-related pathways.
Mecanismo De Acción
The mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) involves its incorporation into cellular membranes where it participates in various signaling pathways. The deuterium labeling allows for precise tracking and quantification in metabolic studies. It interacts with specific proteins and enzymes involved in phosphoinositide metabolism, thereby influencing cellular functions such as growth, proliferation, and survival .
Comparación Con Compuestos Similares
Similar Compounds
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate: Another phospholipid used in the generation of micelles and liposomes.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol: Used as a synthetic lung surfactant.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol: The non-deuterated version of the compound.
Uniqueness
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This isotopic labeling distinguishes it from other similar compounds and makes it particularly valuable in research applications .
Propiedades
Fórmula molecular |
C43H84NO13P |
|---|---|
Peso molecular |
885.3 g/mol |
Nombre IUPAC |
azane;[(2R)-1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H81O13P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35,38-43,46-50H,3-16,19-34H2,1-2H3,(H,51,52);1H3/b18-17-;/t35-,38?,39-,40+,41+,42+,43?;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2; |
Clave InChI |
NPOZNLWSCICHRX-RPQWZNENSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


